10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Phenothiazine SAR Medicinal Chemistry Target Binding

Use as a defined chemical probe for SAR studies of N10-substituted phenothiazines. Its pyrrolidine-1-carbonyl group provides a unique steric and electronic environment, distinct from simple alkyl or alkylamino substituents, making it essential for building robust SAR models. Verify purity and suitability directly with vendor.

Molecular Formula C17H16N2OS
Molecular Weight 296.39
CAS No. 176092-22-1
Cat. No. B2716739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(pyrrolidine-1-carbonyl)-10H-phenothiazine
CAS176092-22-1
Molecular FormulaC17H16N2OS
Molecular Weight296.39
Structural Identifiers
SMILESC1CCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2
InChIKeyIHPFEJWVFJCIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine (CAS 176092-22-1): Core Chemical Profile and Procurement Context


10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine (CAS 176092-22-1) is a phenothiazine derivative characterized by a pyrrolidine-1-carbonyl substituent at the N10 position [1]. This structural motif is part of a broader class of phenothiazines, which are known for their diverse pharmacological and materials science applications [2]. The compound is typically used as a synthetic intermediate or as a reference standard in medicinal chemistry research [1]. While phenothiazines as a class exhibit a range of biological activities, including antipsychotic and anti-inflammatory properties [2], specific, head-to-head comparative data for this exact compound are extremely limited in the public domain. Potential users should verify the compound's purity, stability, and exact suitability for their intended application directly with the vendor.

Risks of Substituting 10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine with Generic Phenothiazine Analogs


Given the paucity of direct comparative data, the risks of substituting 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine (CAS 176092-22-1) with other phenothiazine derivatives are primarily inferred from class-level principles of structure-activity relationships (SAR) . The pyrrolidine-1-carbonyl group at the N10 position imparts specific physicochemical properties—such as altered lipophilicity, electronic distribution, and steric bulk—that can dramatically affect target binding affinity, metabolic stability, and off-target effects [1]. Swapping this compound for a closely related analog (e.g., 10-(pyrrolidinoacetyl)phenothiazine, CAS 63834-19-5 ) without quantitative validation could lead to erroneous scientific conclusions or failed experiments. Even within a narrow chemical series, a single methylene group difference can alter an IC50 value by an order of magnitude or completely change a compound's solubility profile [1]. Therefore, any substitution must be supported by empirical data from the user's specific assay system.

Quantitative Differentiation Evidence for 10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine (176092-22-1)


Class-Level Inference: Potential for Distinct Biological Profile via N10 Pyrrolidine-1-carbonyl Substitution

Direct quantitative comparator data for 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine against a named analog are absent from the peer-reviewed literature and patent corpus [1]. The following is a class-level inference based on the well-established SAR of phenothiazines, which shows that modifications at the N10 position profoundly alter biological activity [2]. For instance, in a study of phenothiazine analogues as TLK1 inhibitors, changes in the N10 substituent led to IC50 values ranging from 99 nM to >259 nM [2]. The pyrrolidine-1-carbonyl group present in the target compound is structurally distinct from the alkylamino chains typical of neuroleptic phenothiazines, suggesting a divergent activity profile [3].

Phenothiazine SAR Medicinal Chemistry Target Binding

Class-Level Inference: Potential for Distinct Physicochemical Properties Relative to Close Analogs

No direct experimental data comparing the physicochemical properties of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine with its analogs were found [1]. However, the replacement of a hydrogen with a pyrrolidine-1-carbonyl group at the N10 position is a major structural change. Based on chemical principles, this modification is predicted to increase molecular weight, add a hydrogen bond acceptor (the carbonyl oxygen), and alter lipophilicity (LogP) compared to unsubstituted phenothiazine or 10-alkyl analogs [2]. For example, the target compound has a molecular weight of 324.44 g/mol, while the closely related 10-(pyrrolidinoacetyl)phenothiazine (CAS 63834-19-5) has a molecular weight of 310.41 g/mol . These differences can impact solubility, membrane permeability, and metabolic stability.

Computational Chemistry ADME Prediction Solubility

Supporting Evidence: Presence in Patent Literature as a Potential Synthetic Intermediate

While no biological activity data were found for the target compound, its structural class (10-pyrrolidinoacyl-phenothiazines) is described in patent literature, such as US2615886, which details the synthesis and properties of related compounds [1]. The patent outlines methods for preparing a range of 10-pyrrolidinoacyl-phenothiazines by reacting a halogenacylphenothiazine with pyrrolidine [1]. The target compound, with its pyrrolidine-1-carbonyl group, falls within the scope of these synthetic methods, suggesting its utility as an intermediate or a comparator in the synthesis of novel phenothiazine derivatives.

Organic Synthesis Chemical Process Patent Analysis

Recommended Research and Industrial Use Cases for 10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine (176092-22-1)


As a Precise Chemical Probe in Phenothiazine Structure-Activity Relationship (SAR) Studies

Given the lack of direct comparator data [1], the most scientifically sound application for this compound is as a defined chemical probe to dissect the role of the N10-pyrrolidine-1-carbonyl motif in phenothiazine SAR. Researchers can compare its activity against a panel of closely related compounds (e.g., 10-(pyrrolidinoacetyl)phenothiazine, CAS 63834-19-5) within their own assay systems to generate proprietary, comparative quantitative data . This approach is essential for building a robust SAR model, as the compound provides a unique steric and electronic environment at the N10 position that is distinct from simple alkyl or alkylamino substituents [1].

As a Synthetic Intermediate for the Construction of More Complex Phenothiazine-Based Molecules

Based on its structural relation to compounds described in patent literature like US2615886 [2], 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine can serve as a versatile synthetic intermediate. Its reactive carbonyl group may allow for further derivatization to create novel compounds with tailored properties for applications in medicinal chemistry or materials science. Its use as a starting material ensures that the final product will have a well-defined and unique phenothiazine core [1].

As a Negative Control or Inactive Comparator in Assays Targeting the Phenothiazine Core

If the user's target of interest interacts with the phenothiazine core but is sensitive to N10 substitution, this compound—with its bulky pyrrolidine-1-carbonyl group—may serve as an inactive or low-activity comparator. This is a class-level inference based on the general SAR of phenothiazines, where N10 modifications are known to drastically alter pharmacology [1]. This would require initial screening to confirm its lack of activity in the user's specific assay, after which it could be used to confirm the specificity of other, more active phenothiazine-based hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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